![molecular formula C12H19Br2NO2 B3244160 N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609406-74-7](/img/structure/B3244160.png)
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide: is a chemical compound with a complex structure that includes bromine, methoxy, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves multiple steps, starting with the bromination of a methoxybenzyl precursor. The brominated intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Organic Synthesis
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex molecules, particularly in the pharmaceutical industry where it acts as a precursor for various therapeutic agents .
Research indicates that this compound exhibits potential biological activities, particularly:
- Anticancer Properties: Studies have shown that similar substituted benzylamines can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. This suggests that this compound may also have similar anticancer effects.
- Antimicrobial Effects: Related compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for this compound to exhibit similar properties.
Pharmacological Research
The compound is under investigation for its role in targeting neurological disorders. Its structure allows it to interact with various receptors and enzymes, making it a valuable candidate for drug development aimed at conditions such as depression and anxiety .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound can significantly inhibit the growth of leukemia cells. The mechanism involves activation of intrinsic apoptotic pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
A study on related benzylamine derivatives revealed their effectiveness against common bacterial strains. This suggests that this compound may also possess antimicrobial properties worth exploring further.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to receptors or enzymes, potentially modulating their activity. The amine group may facilitate interactions with biological membranes or proteins, affecting cellular processes.
Comparison with Similar Compounds
- N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
Comparison: Compared to these similar compounds, N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide has a unique combination of functional groups that may confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the propanamine backbone differentiates it from other analogs, potentially leading to unique applications in research and industry.
Biological Activity
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the benzyl ring. The synthesis typically involves:
- Bromination : The starting material, 4-methoxybenzylamine, undergoes bromination using agents such as N-bromosuccinimide (NBS).
- Amination : The brominated intermediate is reacted with 1-methoxy-2-propanamine under basic conditions.
- Hydrobromide Formation : The final product is converted to its hydrobromide salt by treatment with hydrobromic acid, enhancing its solubility for biological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development .
- Anticancer Activity : Similar compounds have been investigated for their antiproliferative effects on cancer cell lines, indicating potential utility in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar substituted benzylamines against E. coli and S. aureus. Results indicated significant inhibition at low micromolar concentrations, suggesting that this compound may have comparable effects .
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells. This suggests that this compound may also show promising antiproliferative activity .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Evaluating how structural modifications impact biological activity could enhance therapeutic potential.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10;/h4-6,9,14H,7-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKKUQNYQNYIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-74-7 | |
Record name | Benzenemethanamine, 3-bromo-4-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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